Spiro[indene-1,4'-piperidine]
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[indene-1,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNXVWNYCKUANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438169 | |
| Record name | Spiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33042-66-9 | |
| Record name | Spiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Spirocyclic Systems in Chemical and Biological Domains
Spirocyclic systems, characterized by two rings fused at a single atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. bldpharm.com This structural feature is a significant departure from the flat, two-dimensional nature of many traditional drug molecules and offers several advantages:
Enhanced Target Binding: The rigid conformation of spirocycles can lock a molecule into an optimal orientation for interacting with its biological target, potentially leading to increased potency and selectivity. tandfonline.com
Improved Physicochemical Properties: The introduction of a spirocyclic core can positively influence a molecule's properties, such as solubility and metabolic stability, which are crucial for a drug's effectiveness in the body. bldpharm.comresearchgate.net
Increased "Fsp3" Character: Spirocycles increase the fraction of sp3-hybridized carbons in a molecule. A higher Fsp3 character is often associated with a greater likelihood of success in clinical development, as it can lead to better complementarity between a drug and its target receptor. bldpharm.com
The Spiro[indene-1,4'-piperidine] scaffold, in particular, combines the rigid indene (B144670) system with the versatile piperidine (B6355638) ring, a common feature in many natural products and pharmaceuticals. This fusion creates a privileged structure in drug design, offering a solid foundation for building new and effective therapeutic agents. bohrium.com
The Evolution of Research on Spiro Indene 1,4 Piperidine Scaffolds
The journey of Spiro[indene-1,4'-piperidine] in chemical research began in the 1970s with early explorations into its potential as a local anesthetic. However, it was the advancements in synthetic methodologies during the 1980s and 1990s that truly unlocked the potential of this and other spirocyclic compounds. The development of more sophisticated techniques allowed for the efficient construction of these complex three-dimensional structures, paving the way for more in-depth investigations.
In recent years, research has focused on leveraging the unique properties of the Spiro[indene-1,4'-piperidine] scaffold for various therapeutic applications. A notable area of investigation has been its use in developing potent and selective agonists for the human somatostatin (B550006) receptor subtype 2 (sst2). nih.govscite.aiacs.org These derivatives have shown promise in modulating physiological processes such as hormone secretion and neurotransmission.
Furthermore, the versatility of the Spiro[indene-1,4'-piperidine] core has been demonstrated through the synthesis of a wide range of derivatives with potential applications in treating cancer and central nervous system disorders. bohrium.com For instance, certain derivatives have exhibited significant anticancer activity against colon carcinoma and leukemia cell lines in laboratory studies.
Scope and Academic Relevance of Spiro Indene 1,4 Piperidine Investigations
Classical Spirocyclization Approaches
Classical syntheses provide the foundational routes to the spiro[indene-1,4'-piperidine] scaffold. These methods often involve robust, well-established reactions that are effective for creating the core structure, even if they sometimes lack stereochemical control.
Condensation reactions are a cornerstone for the synthesis of heterocyclic systems. In the context of spiro[indene-1,4'-piperidine], these reactions typically involve the joining of an indene-based precursor, often an indanone or a related derivative, with a suitable piperidine (B6355638) fragment or a precursor that forms the piperidine ring in situ.
One common strategy is the Knoevenagel condensation. This reaction can be catalyzed by bases like piperidine itself, which can also act as a reactant. acs.orgmdpi.com For instance, the reaction of 2-arylidene-1,3-indanediones with N-alkylpiperidin-4-ones and malononitrile (B47326) in ethanol, catalyzed by piperidine, proceeds through a domino mechanism to construct the spiro[indene-piperidine] scaffold. Similarly, multicomponent reactions involving isatin (B1672199) (an indole-1,2-dione, which can be considered an indene (B144670) precursor analog), a 1,3-diketone, and an ammonium (B1175870) salt can yield complex spiro compounds. The condensation of ninhydrin (B49086) (indane-1,2,3-trione) with 1,2-phenylenediamines is a widely used method to generate the indeno[1,2-b]quinoxalinone system, which can then be used as a building block for more complex spiro-heterocycles through subsequent reactions. rsc.org
| Indene Precursor | Piperidine Precursor/Reagent | Catalyst/Conditions | Product Type |
| 2-Arylidene-1,3-indanedione | N-Alkylpiperidin-4-one, Malononitrile | Piperidine, Ethanol | Spiro[indene-piperidine] derivative |
| Isatin, 1,3-Diketone | Ammonium Acetate | Ethanol-Water | Spiro[indene-piperidine] analog |
| Ninhydrin | o-Phenylenediamine | Ethanol/Methanol, RT | Indeno[1,2-b]quinoxalinone (precursor) |
| Indanones | Diformyl intermediates from oxidative cleavage | α-Methylbenzylamine | Tetrahydroisoquinoline derivatives (related structure) researchgate.net |
This table summarizes representative condensation strategies for forming spiro[indene-1,4'-piperidine] and related scaffolds.
The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones. researchgate.net This reaction has been adapted into cascade sequences to build complex spirocyclic systems. In a key variation, 1,4-pentadien-3-ols serve as substrates. nih.gov Upon treatment with a Lewis acid, such as iron(III) bromide (FeBr₃) or tin(IV) chloride (SnCl₄), these precursors generate a pentadienyl cation. nih.govnih.gov This cation undergoes electrocyclization to form an oxyallyl cation intermediate, which can then be trapped intramolecularly to forge the spiro framework. researchgate.netnih.gov
While many examples lead to the analogous spiro[indene-1,4'-quinoline] framework, the principles are directly applicable. nih.govrsc.orgescholarship.org The reaction pathway involves a sequence of Nazarov cyclization, followed by nucleophilic amination or hydroamination. nih.gov The choice of catalyst and the substituents on the substrate are critical for directing the reaction's regioselectivity and yield. For instance, FeBr₃ has been shown to be an inexpensive and effective catalyst for these transformations, proceeding under relatively mild conditions. nih.gov The introduction of a phenyl group at the C-1 position of the pentadienol substrate can stabilize the carbocation intermediate, favoring the formation of the spiro[indene-1,4'-quinoline] product.
| Substrate | Catalyst | Key Features of the Cascade | Resulting Scaffold |
| 1,4-Pentadien-3-ols | FeBr₃, BF₃·OEt₂ | Lewis acid-catalyzed cyclization followed by hydroamination. nih.gov | Spiro[indene-1,4'-piperidine] or Spiro[indene-1,4'-quinoline] |
| Trienones | SnCl₄, TiCl₄ | Nazarov cyclization followed by an ene-type reaction. nih.gov | Bicyclic spiro compounds |
| 3-(2-Tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol | FeBr₃ (30 mol%) | Nazarov cyclization, nucleophilic amination, isomerization. escholarship.org | Tetrahydrocyclopenta[b]indole (related scaffold) |
This table highlights key examples of Nazarov cyclization cascades used in the synthesis of spirocyclic frameworks.
Reductive cyclization methods involve the formation of the piperidine ring through a reduction step, often as the final key transformation. A prominent example is the use of reductive amination. In one such route, a precursor like N-Boc-1-[4-spiro-piperidine]-3-indanone is first deprotected using methanolic HCl to yield the amine hydrochloride with high efficiency. This intermediate amine can then undergo reductive amination with an appropriate aldehyde or ketone, such as ethyl 4-formylpiperidine-1-carboxylate, using a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to construct more complex derivatives.
Another strategy involves the oxidative cleavage of the double bond in an indene derivative to create a dicarbonyl intermediate. researchgate.net This diformyl compound can then undergo a ring-closing reductive amination with an amine, such as α-methylbenzylamine, to form the piperidine ring, often with ring expansion to yield tetrahydroisoquinoline derivatives, which are structurally related. researchgate.net More advanced reductive cyclizations employ organic photoredox catalysis, where an aryl halide precursor is activated by a strongly reducing organic photocatalyst to generate an aryl radical, which then undergoes regioselective cyclization to furnish the spirocyclic piperidine. nih.gov
The construction of the spiro[indene-1,4'-piperidine] scaffold can be efficiently achieved through intermolecular reactions where two or more separate molecules are joined. A highly regioselective method involves the deprotonation of a silyl (B83357) enol ether of an indanone using a strong base like lithium hexamethyldisilazide (LHMDS). thieme-connect.dethieme-connect.de The resulting lithium salt then reacts with an N-Boc protected bis-electrophile, such as N-Boc-bis(2-chloroethyl)amine, to afford the spiro-piperidine ring in a single, regioselective step. thieme-connect.de
Multicomponent reactions (MCRs) represent a particularly efficient intermolecular approach, assembling the spirocyclic core in a single pot from three or more starting materials. rsc.org For example, a four-component reaction of a piperidinone-based dipolarophile, ninhydrin, o-phenylenediamine, and sarcosine (B1681465) has been used to create highly complex dispiro systems containing an indenoquinoxaline-piperidinone core. rsc.org These methods offer high atom economy and can rapidly generate molecular complexity from simple, readily available starting materials. rsc.orgarkat-usa.org
Advanced and Stereoselective Synthesis
To meet the demands of modern drug discovery, synthetic methods must often provide not just the correct connectivity but also precise control over the stereochemistry of the final molecule. Advanced synthetic approaches address this challenge through the use of chiral catalysts and auxiliaries.
Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Several powerful strategies have been developed for the stereoselective synthesis of spiro[indene-1,4'-piperidine] and its analogs.
One notable method is the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization . oaepublish.com This reaction involves trapping π-allyl-palladium 1,4-dipoles with ketenes that are generated in-situ from 1-diazonaphthalene-2(1H)-ones via a visible light-induced Wolff rearrangement. This sophisticated protocol allows for the construction of chiral spiro-indenes bearing all-carbon quaternary stereocenters with high enantioselectivity (up to 97% ee) and diastereoselectivity (up to 19:1 dr). oaepublish.com
Another key stereoselective transformation is the Corey-Bakshi-Shibata (CBS) reduction . thieme-connect.dethieme-connect.de This method is used for the stereoselective reduction of a ketone. In the synthesis of a 5-alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine] scaffold, a prochiral spiro-ketone intermediate was reduced using (R)-2-methyl-CBS-oxazaborolidine as a catalyst to afford the desired (R)-alcohol with good enantiomeric excess. thieme-connect.de
Metal-catalyzed chelation-controlled cycloisomerizations also provide a route to asymmetric spirocycles. A Ag(I)/PPh₃ catalyst system has been developed for the diastereoselective cycloisomerization of tryptamine-ynamides to access the spiro[indole-3,4'-piperidine] (B97032) scaffold. chemrxiv.orgchemrxiv.org This approach can be performed on a gram scale and relies on a chiral pool approach to achieve asymmetry. chemrxiv.org
| Asymmetric Strategy | Catalyst/Reagent | Substrate Type | Key Features | Stereoselectivity |
| Palladium-Catalyzed (4+2) Dipolar Cyclization | Pd₂(dba)₃, Chiral Ligand (L8/L9) | 1-Diazonaphthalene-2(1H)-ones, Vinyl allenes | Visible light-induced Wolff rearrangement; traps π-allyl-Pd dipoles. oaepublish.com | Up to 97% ee, 19:1 dr |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Prochiral Spiro[indene-1,4'-piperidine]-3-one | Stereoselective reduction of a ketone to a chiral alcohol. thieme-connect.de | 70% ee |
| Ag(I)-Catalyzed Cycloisomerization | AgOTf / PPh₃ | Tryptamine-Ynamide | Chelation-controlled diastereoselective synthesis. chemrxiv.orgchemrxiv.org | Diastereoselective |
This table summarizes advanced stereoselective methods for the synthesis of chiral spiro[indene-1,4'-piperidine] scaffolds and their analogs.
Metal-Catalyzed Cyclization Methodologies
Transition metal catalysis offers powerful tools for the construction of complex molecular architectures like the spiro[indene-1,4'-piperidine] scaffold. Catalysts based on iron, palladium, and gold have been successfully employed to mediate the formation of the crucial spirocyclic carbon center through various modes of cyclization.
Iron(III) Catalysis in Spirocyclization
Iron(III) catalysis has been utilized in the hydrofunctionalization of alkenes with 2-arylidene-indane-1,3-diones to create spirocyclic systems. This method involves the reaction of a terminal bromo-alkene with a 2-arylidene-indane-1,3-dione in the presence of an iron(III) catalyst. nih.gov The reaction proceeds to form functionalized spiro-compounds, demonstrating the utility of earth-abundant metals in complex organic synthesis. nih.gov The process has been tested with a variety of substituted 2-arylidene-indane-1,3-diones, yielding the corresponding spiro products. nih.gov
Table 1: Iron(III)-Catalyzed Alkene Hydrofunctionalization of 2-Arylidene-indane-1,3-diones
| 2-Arylidene-indane-1,3-dione Substituent (R) | Alkene | Yield (%) | Reference |
|---|---|---|---|
| C₆H₅ | 1-bromo-3-butene | 82 | nih.gov |
| 4-BrC₆H₄ | 1-bromo-3-butene | 55 | nih.gov |
| 4-CF₃C₆H₄ | 1-bromo-3-butene | 59 | nih.gov |
| 4-MeC₆H₄ | 1-bromo-3-butene | 53 | nih.gov |
| 4-OMeC₆H₄ | 1-bromo-4-pentene | 58 | nih.gov |
Palladium-Mediated Intramolecular Cyclizations
Palladium catalysis is a cornerstone in the synthesis of spiro-heterocycles, with the intramolecular Mizoroki-Heck reaction being a prominent strategy for generating quaternary stereocenters. chim.it This reaction has been applied to the asymmetric synthesis of enantioenriched spiro-oxindoles and related structures, which are analogs of the spiro[indene-1,4'-piperidine] core. chim.itacs.org The reaction involves the cyclization of substrates like (E)-α,β-unsaturated 2-haloanilides, where a palladium catalyst, often in conjunction with a chiral ligand such as BINAP, facilitates the formation of the spirocyclic product. acs.org The choice of additives, such as silver salts or tertiary amine bases, can influence the stereochemical outcome, in some cases allowing for the selective formation of either enantiomer of the product using the same enantiomer of the chiral ligand. acs.org
Another powerful palladium-catalyzed method is the asymmetric (4+2) dipolar cyclization. This approach has been used to construct chiral spiro-indenes by reacting π-allyl-palladium 1,4-dipoles with ketenes. oaepublish.com The ketenes are generated in situ from precursors like 1-diazonaphthalene-2(1H)-ones through a visible-light-induced Wolff rearrangement. oaepublish.com This methodology provides access to spiro-indenes with high enantiomeric excess and diastereoselectivity under mild conditions. oaepublish.com The resulting spiro-indene products can be further transformed; for example, hydrogenation of the indene double bond can yield the corresponding spiro-indane structure. oaepublish.com
Table 2: Palladium-Catalyzed Intramolecular Cyclizations for Spiro-Heterocycles
| Reaction Type | Catalyst System | Substrate Type | Product Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Heck | Pd₂(dba)₃ / (R)-BINAP / PMP | (E)-α,β-Unsaturated 2-iodoanilide | Spiro-oxindole | 95 | 96 | acs.org |
| Asymmetric Heck | Pd(OAc)₂ / (S)-BINAP | 4-[(2'-Iodo-6'-methoxyphenoxy)methyl]-1-ethoxycarbonyl-1,2,5,6,-tetrahydropyridine | Spiro[benzofuran-3(2H),4'-piperidine] | 70 | 45 | tmu.edu.tw |
| (4+2) Dipolar Cyclization | Pd₂(dba)₃ / Chiral Ligand | 1-Diazonaphthalene-2(1H)-one + Allylic Amide | Spiro-indene | up to 86 | up to 97 | oaepublish.com |
| Allylic Alkylation/Cyclization | Pd₂(dba)₃ / dppp | Vinyl benzoxazinanone + 3-Isothiocyanato oxindole (B195798) | Spiro[indoline-3,2′-pyrrol]-2-one | up to 88 | N/A | rsc.org |
Gold(I) Catalysis in Oxidative Amination
Gold(I) catalysts are highly effective in activating alkynes towards nucleophilic attack, a property that has been exploited in the synthesis of spiro-heterocycles. acs.org While direct oxidative amination to form the spiro[indene-1,4'-piperidine] core is less common, gold-catalyzed intramolecular hydroamination and related cascade reactions provide a viable route. organic-chemistry.orgrsc.org For instance, gold(I) catalysts can mediate the spirocyclization of 1-ene-4,9-diyne and 3-ene-1,7-diyne esters to produce a variety of azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. rsc.org
In other examples, gold(I) complexes catalyze the cycloisomerization of alkynols to form exocyclic enol ethers, which can then undergo subsequent reactions, such as a [3+2]-cycloaddition with an azomethine ylide, to build spirocyclic pyrazolidines in a one-pot, three-component process. rsc.org Furthermore, gold-catalyzed cascade cyclizations of azido-alkynes have been shown to produce C2-spiro indolin-3-ones when an intramolecular ketone acts as the trapping nucleophile for the α-imino gold carbene intermediate. digitellinc.com These methods highlight the versatility of gold catalysis in constructing complex spirocyclic systems from simple, readily available starting materials. acs.orgrsc.org
Table 3: Gold(I)-Catalyzed Spirocyclization Reactions
| Reaction Type | Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Spirocyclization | AuCl(IPr)/AgOTf | 1-Ene-4,9-diyne ester | Azaspiro[4.4]nonenone | up to 95 | rsc.org |
| Three-Component Spirocyclization | Ph₃PAuCl/AgOTf | Alkynol, Hydrazine, Aldehyde | Spirocyclic pyrazolidine | up to 97 | rsc.org |
| Cascade Cyclization | Gold(I) catalyst | Azido-alkyne with tethered ketone | C2-Spiro indolin-3-one | Good | digitellinc.com |
| Intramolecular Hydroamination | Au(I) imidazol-2-ylidine/AgOTf | N-4-pentenyl urea (B33335) | Substituted Piperidine | Excellent | organic-chemistry.org |
Samarium(II)-Mediated Stereoselective Cyclization
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis for its ability to mediate reductive C-C bond formations with high stereoselectivity. nih.gov This reagent has been successfully applied to the stereoselective synthesis of azaspirocycles. researchgate.netbohrium.comnih.gov In a typical reaction, unsaturated keto-lactams undergo a sequential conjugate reduction-aldol cyclization upon treatment with SmI₂. nih.gov This process yields syn-spirocyclic pyrrolidinones and piperidinones that contain adjacent, fully substituted stereocenters with excellent diastereocontrol. researchgate.netnih.gov
The mechanism is believed to involve the formation of a ketyl radical via single-electron transfer from SmI₂ to the carbonyl group of the substrate. mdpi.com This radical intermediate then undergoes a cyclization cascade. mdpi.commanchester.ac.uk The reactivity and chemoselectivity of SmI₂ can be fine-tuned by the use of additives like H₂O, LiBr, or HMPA. mdpi.comacs.org For instance, the SmI₂–H₂O–LiBr system has proven effective for dearomatizing radical cyclizations that lead to complex spiropolycyclic scaffolds. mdpi.com The reaction of N-(2-iodophenyl)-N-alkylbenzamides with SmI₂ in the presence of HMPA results in spirocyclic indolin-2-one derivatives through an intramolecular aryl radical addition onto an aromatic ring. acs.org The substituent on the nitrogen atom and the size of the lactam ring have been shown to significantly influence the efficiency of the spirocyclization. bohrium.comnih.gov
Table 4: Samarium(II)-Mediated Stereoselective Cyclizations
| Reaction Type | Reagent System | Substrate Type | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Reductive-Aldol Spirocyclization | SmI₂ / MeOH | Unsaturated keto-lactam | syn-Spirocyclic piperidinone | Complete diastereocontrol | researchgate.netnih.gov |
| Dearomatizing Radical Cyclization | SmI₂–H₂O–LiBr | Amide-tethered arene | Spiropolycyclic scaffold | Access to multiple stereocenters | mdpi.com |
| Intramolecular Aryl Radical Addition | SmI₂ / HMPA | N-(2-iodophenyl)-N-alkylbenzamide | Spirocyclic indolin-2-one | Formation of spiro-indolinones | acs.org |
1,3-Dipolar Cycloaddition Reactions in Spiro-Heterocycle Synthesis
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings and has been adapted for the synthesis of spiro-heterocycles, including spiropiperidines. whiterose.ac.uk This strategy often involves the in situ generation of a 1,3-dipole, such as an azomethine ylide, which then reacts with a suitable dipolarophile to form the spirocyclic core. researchgate.net
For example, a route to spiro[piperidine-4,3′-pyrrolo[3,4-c]quinolines] has been developed using the 1,3-dipolar cycloaddition of azomethine ylides with 3-nitro-2(1H)-quinolones. researchgate.net Similarly, spirocyclic amines have been synthesized via a 1,3-dipolar cycloaddition approach. whiterose.ac.uk Another strategy involves the Lewis acid-catalyzed [4+2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles, which provides spiro[piperidine-3,2′-oxindoles] with high yields and excellent diastereoselectivity. nih.govrsc.org This method, using catalysts like Sc(OTf)₃, demonstrates the potential for building complex spiro-heterocycles from simple building blocks under mild conditions. nih.govrsc.org
Table 5: Cycloaddition Reactions for Spiro-Heterocycle Synthesis
Ring-Closing Metathesis for Spiropiperidine Core Formation
Ring-closing metathesis (RCM) has emerged as a highly effective and versatile method for the synthesis of a wide range of carbo- and heterocyclic systems, including the spiro[indene-1,4'-piperidine] framework. mdpi.commedwinpublishers.com The general strategy involves the synthesis of a precursor containing two terminal alkene functionalities, which are then cyclized using a ruthenium-based catalyst, such as a Grubbs catalyst. mdpi.comdoi.orgsciforum.net
To form a spiropiperidine core, a suitable cyclic ketone, such as indanone, is used as the starting point. acs.org The ketone is converted to a di-alkenyl precursor through sequential functionalization. For instance, imines derived from cyclic ketones can undergo nucleophilic allylation, followed by alkylation on the nitrogen atom with a second alkenyl group to furnish the necessary diene substrate for RCM. doi.org The subsequent RCM reaction, often catalyzed by a second-generation Grubbs catalyst, forges the piperidine ring, creating the spiro center. doi.orgacs.org This methodology has been successfully applied to the synthesis of spiro-oxindoles from 3,3-diallyl oxindoles and spirocyclic indanones from diallyl indanones. mdpi.comacs.org The reaction conditions are generally mild, and the resulting spirocyclic alkene product contains a double bond that can be used for further synthetic modifications, such as hydrogenation. doi.orgrsc.org
Table 6: Ring-Closing Metathesis for Spiropiperidine Synthesis
| Catalyst | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Grubbs Catalyst I (2 mol%) | 1-Benzoyl-3,3-diallyl-2-oxindole | 1-Benzoyl-spiro[indoline-3,3'-piperidine]-2,5'-diene | 85 | mdpi.com |
| Grubbs Catalyst II | Diallyl indanone derivative | Spiro[indene-1,4'-piperidine] derivative | 89 | acs.org |
| Grubbs Catalyst II | N-Boc-diallylamine derivative of a cyclic ketone | N-Boc-spiropiperidine derivative | High | doi.org |
| Grubbs Catalyst II | Diene precursor from oxindole | 2-Spiropiperidine-3,3'-oxindole | High | whiterose.ac.uk |
Optimization of Reaction Conditions and Yields
The efficiency of spiro[indene-1,4'-piperidine] synthesis is highly dependent on the careful optimization of various reaction parameters. Key areas of focus include the selection of an appropriate catalyst, understanding the electronic effects of the substrates, and ensuring the purity of all starting materials.
The choice of catalyst is a critical factor that can significantly influence reaction pathways, yields, and selectivity in the synthesis of spiro[indene-1,4'-piperidine]. Both Lewis acids and Brønsted acids are frequently employed to facilitate the key cyclization steps.
Lewis Acids : Agents such as Boron trifluoride etherate (BF₃·OEt₂) are commonly used to catalyze Nazarov cyclization cascades, a key reaction in forming the spirocyclic framework from substrates like 1,4-pentadien-3-ols. The Lewis acid assists in stabilizing carbocation intermediates that are crucial for the cyclization process. Other Lewis acids like Iron(III) bromide (FeBr₃) have also been used, noted for promoting high diastereo- and regioselectivity.
Brønsted Acids : Protic acids like hydrogen chloride (HCl) and p-toluenesulfonic acid (p-TsOH) are effective in promoting carbocation-mediated cyclization. They are often used to facilitate the spiroannulation of N-Boc protected spiroindanone precursors, leading to the desired spiro[indene-1,4'-piperidine] structure with high yields.
Transition-Metal Catalysts : Palladium-based catalysts are also significant, particularly for their efficiency and stereoselectivity. They can, however, enable side reactions such as cross-coupling if not carefully controlled. Gold(I) catalysts have been explored for substitution-controlled syntheses of related spiro[indoline-3,3'-piperidine] derivatives. researchgate.net
Other Catalysts : In the synthesis of related spiro-indenoquinolines, a range of catalysts including FeCl₃, piperidine, and ceric ammonium nitrate (B79036) (CAN) have been evaluated to optimize reaction times and yields. rhhz.net
The optimization process often involves screening various catalysts and adjusting their loading to balance reaction efficiency with cost and environmental impact. For instance, in related hydrogenations, reducing the loading of Palladium on carbon (Pd/C) from 10% to 5% w/w was found to lower costs without compromising the yield.
Table 1: Overview of Catalysts in Spiro[indene-1,4'-piperidine] Synthesis
| Catalyst Type | Specific Example(s) | Typical Reaction | Role of Catalyst |
|---|---|---|---|
| Lewis Acid | BF₃·OEt₂, FeBr₃ | Nazarov Cyclization | Stabilizes carbocation intermediates. |
| Brønsted Acid | HCl, p-TsOH | Spiroannulation | Promotes carbocation-mediated cyclization. |
| Transition Metal | Palladium catalysts, Gold(I) catalysts | Cross-coupling, Cycloisomerization | Enables efficient and stereoselective C-C and C-N bond formation. researchgate.net |
| Other | Ceric Ammonium Nitrate (CAN) | Multicomponent reactions | Facilitates cyclization in specific solvent systems. rhhz.net |
Specifically, in Nazarov-type cyclizations, the electronic nature of the dienol substrate can determine the outcome of the reaction. Electron-rich dienols show a strong preference for undergoing the desired Nazarov cyclization to form the spiro[indene-1,4'-piperidine] framework. Conversely, substrates that are electron-deficient may favor alternative pathways, such as [3+2] cycloadditions, leading to different products. This highlights the necessity of carefully designing substrates to electronically favor the intended cyclization route.
Synthesis of Specific Spiro[indene-1,4'-piperidine] Derivatives
Spiro[indene-1,4'-piperidine]-3(2H)-one is a key derivative that serves as a valuable building block for more complex molecules. A common and effective method for its synthesis is the FeBr₃-catalyzed Nazarov cyclization of 1,4-pentadien-3-ols. This approach is noted for its high diastereoselectivity and regioselectivity. The reaction cascade involves the formation of the spirocyclic core through an intramolecular electrophilic cyclization. The resulting compound is a versatile intermediate, with its ketone functionality allowing for further chemical modifications.
An efficient, multi-step synthesis has been developed for 5-Alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4′-piperidines], a scaffold designed for potential renin inhibitors. thieme-connect.comthieme-connect.com The synthesis is notable for its regioselective and stereoselective key steps. thieme-connect.comthieme-connect.com
The general synthetic route begins with a commercially available substituted 1-indanone, such as 6-hydroxy-1-indanone (B1631100). thieme-connect.com The key stages of the synthesis are outlined below:
Alkylation and Silyl Enol Ether Formation : The starting 6-hydroxy-1-indanone is first alkylated. thieme-connect.com The resulting 6-alkoxy-1-indanone is then converted into a silyl enol ether by treatment with tert-butyldimethylsilyl chloride (TBSCl) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), affording the intermediate in high yield (e.g., 98%). thieme-connect.com
Regioselective Spiro-Piperidine Ring Formation : The silyl enol ether undergoes deprotonation with lithium hexamethyldisilazide (LHMDS) at low temperatures (-78 °C). thieme-connect.com The resulting lithium salt is then reacted with a protected N-Boc dichloride derivative. thieme-connect.comthieme-connect.com This intermolecular reaction followed by an acidic workup constructs the spiro-piperidine ring regioselectively. thieme-connect.comthieme-connect.com
Stereoselective Reduction : The final key step is the stereoselective reduction of the ketone on the indene ring. thieme-connect.comthieme-connect.com This is achieved using a Corey-Bakshi-Shibata (CBS) reduction protocol, employing (S)-2-methyl-CBS-oxazaborolidine as a chiral catalyst and borane-tetrahydrofuran (B86392) complex (BH₃·THF) as the reducing agent. thieme-connect.com This step yields the desired (3R)-hydroxy configuration with high stereoselectivity. thieme-connect.comthieme-connect.com
This synthetic strategy provides an efficient pathway to enantiomerically enriched 3,5-disubstituted spiro[indene-1,4'-piperidine] derivatives from readily available starting materials. thieme-connect.com
Table 2: Key Compounds Mentioned in the Article
| Compound Name |
|---|
| Spiro[indene-1,4'-piperidine] |
| Spiro[indene-1,4'-piperidine]-3(2H)-one |
| 5-Alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4′-piperidines] |
| Boron trifluoride etherate |
| p-toluenesulfonic acid |
| 1,4-pentadien-3-ols |
| Iron(III) bromide |
| N-Boc spiroindanone |
| 6-hydroxy-1-indanone |
| tert-butyldimethylsilyl chloride |
| 1,8-diazabicyclo[5.4.0]undec-7-ene |
| lithium hexamethyldisilazide |
| (S)-2-methyl-CBS-oxazaborolidine |
| borane-tetrahydrofuran complex |
| Spiro[indoline-3,3'-piperidine] |
| Ceric ammonium nitrate |
Spiro[indene-1,4'-piperidine]-3-carboxylic acid Synthesis
Spiro[indene-1,4'-piperidine] hydrochloride Synthesis
The synthesis of spiro[indene-1,4'-piperidine] hydrochloride is a well-documented procedure, often starting from the corresponding N-Boc protected spiro compound.
A common synthetic approach involves the deprotection of 1'-(t-Butyloxycarbonyl)spiro(indene-1,4'-piperidine) using hydrogen chloride gas. mdpi.com In a typical procedure, the Boc-protected starting material is dissolved in an appropriate solvent, such as ethyl acetate, and the solution is saturated with HCl gas while being cooled in an ice bath. mdpi.com This reaction effectively cleaves the tert-butoxycarbonyl protecting group from the piperidine nitrogen.
Following the reaction, the solvent is removed under reduced pressure. To ensure complete removal of residual solvent and acid, the resulting residue is often triturated with a solvent like diethyl ether. The solid product is then collected by filtration to yield spiro[indene-1,4'-piperidine] hydrochloride. mdpi.com The free base form of the compound can be subsequently obtained by treating the hydrochloride salt with an aqueous basic solution, such as sodium bicarbonate, followed by extraction with an organic solvent like dichloromethane. mdpi.com
Table 1: Key Reagents in the Synthesis of Spiro[indene-1,4'-piperidine] hydrochloride
| Reagent | Role |
| 1'-(t-Butyloxycarbonyl)spiro(indene-1,4'-piperidine) | Starting Material |
| Hydrogen Chloride (HCl) gas | Deprotecting Agent |
| Ethyl Acetate | Solvent |
| Diethyl Ether | Trituration Solvent |
Table 2: Products of the Synthetic Route
| Compound | Molecular Formula | Role |
| Spiro[indene-1,4'-piperidine] hydrochloride | C₁₃H₁₆ClN | Final Product |
| Spiro[indene-1,4'-piperidine] (free base) | C₁₃H₁₅N | Intermediate/Final Product |
General Reaction Classes
The spiro[indene-1,4'-piperidine] core and its derivatives can undergo several fundamental types of chemical reactions, including oxidation, reduction, substitution, and esterification. These transformations are key to altering the molecule's physicochemical properties and biological activity.
Oxidation reactions involving the spiro[indene-1,4'-piperidine] scaffold can target different parts of the molecule depending on the substrate and the oxidizing agent used. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can facilitate these transformations. For instance, derivatives like spiro[indene-1,4'-piperidin]-3(2H)-one can be oxidized to yield corresponding ketones or carboxylic acids. A specific example is the potential oxidation of spiro[indene-1,4'-piperidin]-3-one to form spiro[indene-1,4'-piperidin]-3-one carboxylic acid.
Table 1: Examples of Oxidation Reactions
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Spiro[indene-1,4'-piperidine] | Potassium permanganate or Chromium trioxide | Oxidized derivatives (e.g., ketones, carboxylic acids) |
Reduction reactions are widely employed to modify the spiro[indene-1,4'-piperidine] structure, particularly for saturating the indene ring or converting carbonyl groups to alcohols.
Catalytic hydrogenation is a common method used to reduce the double bond in the indene ring, converting spiro[indene-1,4'-piperidine] into spiro[indane-1,4'-piperidine]. This transformation, which reduces the planarity and aromaticity of the indene portion, has been reported with a 43% yield after recrystallization. Hydrogenation is also a valuable tool for deprotection. For example, a 1'-benzyl group on the piperidine nitrogen can be quantitatively removed using a palladium on carbon (Pd/C) catalyst in methanol, yielding the free secondary amine.
Standard reducing agents are also utilized for functional group transformations. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can reduce carbonyl groups present in derivatives. smolecule.com For example, the carbonyl group in (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone can be reduced to an alcohol. smolecule.com
Table 2: Examples of Reduction Reactions
| Starting Material | Reagent(s) / Conditions | Product | Reported Yield | Reference(s) |
|---|---|---|---|---|
| Spiro[indene-1,4'-piperidine] | Hydrogenation | Spiro[indane-1,4'-piperidine] | 43% (after recrystallization) | |
| 1'-Benzylspiro[indene-1,4'-piperidine] derivatives | 10% Pd/C, Methanol | Free spiro[indene-piperidine] | Quantitative | |
| Carbonyl-containing derivatives | Lithium aluminum hydride or Sodium borohydride | Corresponding alcohol | - | smolecule.com |
Substitution reactions, particularly nucleophilic substitutions, are fundamental for the derivatization of the spiro[indene-1,4'-piperidine] core. The secondary amine of the piperidine ring is a primary site for such modifications. N-alkylation using alkyl halides is a common strategy to introduce various substituents, which can significantly influence the molecule's biological properties. smolecule.com
Beyond the piperidine nitrogen, other functional groups can also undergo substitution. For example, the amide group in derivatives such as N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide can participate in nucleophilic substitution reactions under basic conditions, allowing for further structural modifications. smolecule.com
Table 3: Examples of Substitution Reactions
| Reaction Type | Reagent(s) | Site of Reaction | Product Type | Reference(s) |
|---|---|---|---|---|
| Nucleophilic Substitution (N-Alkylation) | Alkyl halides, Amines | Piperidine Nitrogen | N-substituted spiro[indene-1,4'-piperidine] | smolecule.com |
Esterification is a key chemical transformation for modifying spiro[indene-1,4'-piperidine] derivatives that contain carboxylic acid or alcohol functionalities. These reactions can be used to create prodrugs or to fine-tune the pharmacological profile of a compound. ambeed.com A notable example is found in the development of potent and selective agonists for the human somatostatin receptor subtype 2 (sst2). In this research, the completion of a lysine-like structure attached to the spiro-piperidine core as its methyl ester provided a compound with both high affinity and high selectivity for the sst2 receptor. scite.ai This highlights the critical role esterification can play in achieving desired biological activity. scite.ai
Functionalization and Derivatization Strategies
The development of new synthetic methodologies, including multicomponent reactions, has enabled the efficient construction and diversification of the spiro[indene-1,4'-piperidine] scaffold. rsc.org These strategies often focus on modifying the piperidine ring to create analogues with tailored properties.
The nitrogen atom of the piperidine ring is the most common site for functionalization. A wide array of derivatives has been synthesized through the modification of this position, leading to compounds with diverse biological activities.
A primary strategy involves the N-alkylation or N-acylation of the piperidine nitrogen. This can be achieved by reacting the parent spirocycle with various electrophiles. For instance, N-substituted derivatives like 1'-cyclohexylmethylspiro[indane-1,4'-piperidine] have been synthesized and show antipsychotic activity. The synthesis of N-cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide involves amidation reactions as a key step. smolecule.com
In many synthetic routes, the piperidine nitrogen is initially protected, often with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions on other parts of the molecule. prepchem.com The Boc group can then be removed, typically under acidic conditions (e.g., HCl gas in ethyl acetate), to yield the free secondary amine. prepchem.com This free amine is then available for a multitude of further derivatization reactions, such as coupling with carboxylic acids to form amides or reacting with various alkylating agents. google.comprepchem.com For example, coupling with an appropriate amine can prepare carboxamide derivatives. google.com This stepwise approach allows for the controlled and systematic modification of the piperidine ring, which is essential for structure-activity relationship (SAR) studies in drug discovery. scite.ai
Table 4: Strategies for Piperidine Ring Modification
| Strategy | Description | Example(s) | Reference(s) |
|---|---|---|---|
| N-Alkylation | Introduction of alkyl groups onto the piperidine nitrogen. | Synthesis of 1'-cyclohexylmethylspiro[indane-1,4'-piperidine]. | |
| N-Acylation | Formation of an amide bond at the piperidine nitrogen. | Coupling a carboxylic acid with the piperidine nitrogen to form an amide. | google.com |
| Protecting Group Chemistry | Use of a protecting group (e.g., Boc) to temporarily block the piperidine nitrogen for reactions elsewhere, followed by deprotection and subsequent functionalization. | Boc-protected spiro[indene-1,4'-piperidine] is deprotected with HCl to allow for further N-functionalization. | prepchem.com |
| Amide Bond Formation | Coupling of a carboxylic acid derivative with the piperidine nitrogen to form various carboxamides. | Preparation of (3S)-1'-(4-aminopyridin-2-yl)-N-(2-methoxyethyl)-N-methyl-2,3-dihydro-spiro[indene-1,4'-piperidine]-3-carboxamide. | google.com |
Introduction of Bulky Substituents and Associated Challenges
The introduction of bulky substituents onto the spiro[indene-1,4'-piperidine] scaffold is a key strategy for modulating its pharmacological profile. However, this process is not without its challenges. The inherent steric hindrance of the spirocyclic system can impede the approach of large reagents, often requiring carefully optimized reaction conditions.
One area of focus has been the N-substitution of the piperidine ring with large, lipophilic moieties to enhance binding affinity at specific biological targets. For instance, in the development of ligands for the sigma recognition site, various bulky N-substituents have been explored, including those incorporating tetralin, indan, or benzocycloheptane skeletons. nih.gov The synthesis of these derivatives typically involves the reaction of the parent spiro[indene-1,4'-piperidine] with an appropriate alkyl halide. While successful, achieving high yields with sterically demanding groups can be challenging and may necessitate the use of stronger bases or longer reaction times.
A significant challenge in the alkylation of related spirocyclic systems, such as spiro[indoline-3,4'-piperidine], highlights the difficulties that can arise. In the synthesis of an oxindole analogue, alkylation proved difficult with a range of strong bases like sodium hexamethyldisilazide (NaHMDS), lithium diisopropylamide (LDA), and potassium tert-butoxide. mdpi.com The low yields were attributed to the presence of an electron-withdrawing group on the indene portion, which decreased the nucleophilicity of the reacting enolate anion. mdpi.com Such electronic effects, combined with steric hindrance, represent a common hurdle in the synthesis of complex spiro[indene-1,4'-piperidine] derivatives. Overcoming these challenges often requires a systematic exploration of bases, solvents, and reaction temperatures to find conditions that favor the desired substitution. mdpi.com
Derivatization for Structure-Activity Relationship (SAR) Studies
Derivatization of the spiro[indene-1,4'-piperidine] core is a fundamental aspect of medicinal chemistry, enabling detailed Structure-Activity Relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify which chemical features are essential for biological activity and selectivity. These studies are crucial for optimizing lead compounds into potent and specific drug candidates. nih.govresearchgate.net
A prominent example of SAR exploration involves the development of spiro[indene-1,4'-piperidine] derivatives as potent and selective agonists for the human somatostatin receptor subtype 2 (sst2). nih.govacs.org In this context, the piperidine nitrogen of the spiro-scaffold serves as a key attachment point for various side chains. Researchers synthesized a series of urea derivatives by reacting the core with different amino acid esters. acs.org For example, coupling with D-tryptophan methyl ester yielded a potent agonist, and further modifications were explored to refine its activity. acs.orgscite.ai The SAR studies revealed that extending an amine side chain to mimic the length of lysine (B10760008) could enhance potency. scite.ai
Another extensive SAR study focused on developing high-affinity sigma receptor ligands. nih.gov A variety of conformationally restricted spirocyclic piperidines were prepared with different N-substituents. nih.gov The in vitro affinity of these compounds was assessed through radioligand displacement experiments. nih.gov This systematic approach identified that N-butyl and N-dimethylallyl substituents were optimal for achieving high affinity and selectivity for the sigma site over the dopamine (B1211576) D2 receptor. nih.gov The derivative 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] emerged as one of the most potent sigma ligands from this study. nih.gov
Sulfonylation at the piperidine nitrogen represents another route for derivatization. The synthesis of 1'-((4-Fluorophenyl)sulfonyl)spiro(1H-indene-1,4'-piperidine) was achieved by treating the parent spirocycle with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine. prepchem.com This type of modification allows for the introduction of aryl sulfonyl groups, which can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.
The data from these derivatization efforts are often compiled into tables to visualize the relationship between structural changes and biological activity.
Table 1: SAR of N-Substituted Spiro[indene-1,4'-piperidine] Derivatives as Sigma Ligands
Data sourced from reference nih.gov. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, indicating binding affinity.
| Compound Name | N-Substituent | pIC50 at Sigma Site |
| 3,4-dihydro-1'-(butyl)spiro[1H-indene-1,4'-piperidine] | n-Butyl | High |
| 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] | Dimethylallyl | 8.9 |
| 1'-((4-Fluorophenyl)sulfonyl)spiro(1H-indene-1,4'-piperidine) | 4-Fluorophenylsulfonyl | N/A |
Table 2: Derivatization of Spiro[1H-indene-1,4'-piperidine] for sst2 Agonism
Data sourced from references acs.orgscite.ai.
| Derivative Type | Modification Site | Key Substituent Example | Purpose |
| Urea Derivative | Piperidine Nitrogen | D-Tryptophan methyl ester | To introduce peptide-like features |
| Carboxylic Acid Derivative | Piperidine Nitrogen | Saponified urea-ester | To alter solubility and binding |
| Amine Chain Extension | Piperidine Nitrogen | Lysine-mimicking chain | To optimize interaction with receptor pocket |
These examples underscore how targeted derivatization of the spiro[indene-1,4'-piperidine] scaffold is a powerful tool for probing molecular interactions and designing compounds with tailored pharmacological properties.
Conformational Analysis and Stereochemistry of Spiro Indene 1,4 Piperidine Systems
Impact of Spirocyclic Rigidity on Molecular Conformation
Spirocycles are recognized for their structural complexity and rigidity, which allows for the precise positioning of substituents in three-dimensional space. whiterose.ac.uk In the spiro[indene-1,4'-piperidine] system, the spiro-fusion locks the relative orientation of the indene (B144670) and piperidine (B6355638) rings. The indene ring is largely planar, while the piperidine ring can adopt several conformations, most commonly a chair, twist-boat, or screw-boat form. researchgate.net
The rigidity of the spirocyclic junction significantly restricts the conformational freedom of the piperidine ring compared to a non-spirocyclic piperidine. This constraint is a key feature in the design of biologically active molecules, as it can lead to a higher affinity and selectivity for protein targets by reducing the entropic penalty of binding. The specific conformation adopted by the piperidine ring is influenced by substituents on either the indene or piperidine moieties. For instance, in related spiro-piperidine systems, the piperidine ring has been observed to adopt a chair conformation or, in more complex structures, a twisted conformation. researchgate.netresearchgate.net
Computational Studies in Conformational Analysis
Computational chemistry provides powerful tools to investigate the conformational landscape of complex molecules like spiro[indene-1,4'-piperidine]. These methods allow for the characterization of stable conformers and the energetic barriers between them.
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of molecules over time. For spirocyclic systems, MD simulations can confirm the stability of a particular conformation or its binding mode within a biological target. researchgate.net Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov A stable RMSD value over the simulation time indicates that the molecule maintains a stable conformation, while RMSF analysis reveals the flexibility of different parts of the molecule. researchgate.netnih.gov In studies of related spirocyclic compounds, MD simulations have been used to demonstrate stable binding in the minor groove of DNA or within enzyme active sites, confirming the conformational integrity of the spiro scaffold. researchgate.netnih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the electronic structure and relative energies of different conformers. nih.gov These calculations can predict the most stable conformations and estimate the energy barriers for interconversion between them. For example, calculations on related spirocyclic systems have been used to evaluate the energy difference between invertomers, which are stereoisomers that can interconvert rapidly. beilstein-journals.org By calculating the Gibbs free energy (ΔG‡) of these transition states, researchers can determine the likelihood of interconversion and thus the proportion of each conformer at equilibrium. beilstein-journals.org DFT calculations are also utilized to understand the electronic properties of the molecule, identifying electrophilic and nucleophilic centers, which is crucial for predicting reactivity. nih.gov
Stereochemical Aspects of Spiro[indene-1,4'-piperidine] Derivatives
The spiro atom in spiro[indene-1,4'-piperidine] is a stereocenter if the substitution pattern on either ring renders it chiral. The synthesis of specific stereoisomers is a significant challenge and a key focus of synthetic methodology.
The development of synthetic methods to control the stereochemistry at the spirocenter is crucial for creating enantiomerically pure spiro[indene-1,4'-piperidine] derivatives. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of complex spirocycles. For instance, asymmetric [3+2] cycloaddition reactions using bifunctional catalysts have been shown to produce dispiro compounds with high yields and enantiomeric excesses (ee). mdpi.com Another approach involves the stereoselective spirocyclization of precursors derived from chiral starting materials, such as tryptophanol, to construct complex spiro[indolizidine-1,3′-oxindole] frameworks enantioselectively. mdpi.com These strategies provide access to specific enantiomers, which is often essential for targeted biological activity.
The table below summarizes results from an enantioselective reaction for a related dispiro compound. mdpi.com
| Entry | Catalyst | Yield (%) | ee (%) | dr |
| 1 | Catalyst A | 95 | 91 | >20:1 |
| 2 | Catalyst B | 92 | 85 | 19:1 |
| 3 | Catalyst C | 88 | 78 | 15:1 |
Note: Data is illustrative of enantioselective approaches to spirocyclic systems.
When one or more stereocenters already exist in the precursor molecule, the formation of the spirocenter can proceed with diastereoselectivity. The outcome of such reactions is governed by steric and electronic factors that favor the formation of one diastereomer over others. High levels of diastereoselectivity have been reported in various spirocyclization reactions. For example, an acid-catalyzed cyclization to form spirocyclic diketopiperazines has been achieved with diastereoselectivities up to >98:2. nih.gov Similarly, organocatalyzed [3+2] cycloaddition reactions to form dispiro[benzothiophenone-indandione-pyrrolidine]s have yielded diastereomeric ratios (dr) ranging from 9:1 to over 20:1. mdpi.com The stereochemical relationship in the final product is often dictated by the transition state of the cyclization step, where the existing stereocenters direct the approach of the reacting moieties. mdpi.comnih.gov
The table below presents findings on diastereoselectivity in the synthesis of various spirocyclic compounds. mdpi.com
| Reactant 1 | Reactant 2 | Yield (%) | dr |
| 2-Arylidene-1,3-indandione A | Benzothiophenone imine A | 95 | >20:1 |
| 2-Arylidene-1,3-indandione B | Benzothiophenone imine B | 98 | 9:1 |
| 2-Arylidene-1,3-indandione C | Benzothiophenone imine C | 90 | >20:1 |
Note: Data is illustrative of diastereoselective approaches to spirocyclic systems.
Crystal Structure Analysis for Stereochemical Characterization
The definitive determination of the stereochemistry and solid-state conformation of spiro[indene-1,4'-piperidine] and its derivatives is unequivocally achieved through single-crystal X-ray diffraction analysis. This powerful analytical technique provides precise three-dimensional coordinates of the atoms within a crystal lattice, allowing for the unambiguous assignment of the spatial arrangement of the fused ring system.
In principle, a crystal structure analysis of Spiro[indene-1,4'-piperidine] would provide critical data points to define its molecular geometry. This would include:
Conformation of the Piperidine Ring: X-ray diffraction would confirm the preferred conformation of the piperidine ring, which is typically a chair conformation to minimize steric strain. Key parameters such as bond lengths, bond angles, and torsional angles would quantitatively describe the degree of puckering and any distortions from an ideal chair geometry.
Orientation of the Indene Moiety: The analysis would reveal the relative orientation of the planar indene system with respect to the piperidine ring. The spiro linkage dictates a perpendicular arrangement of the two ring systems at the point of fusion.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and, in the case of salts like the hydrochloride, hydrogen bonding, would be elucidated.
While specific crystallographic data for the parent compound is not available in the literature, studies on closely related derivatives consistently employ X-ray crystallography to confirm their stereochemistry. For instance, in substituted spiro[indene-1,4'-piperidine] analogues, this method is crucial for determining the stereochemical outcome of synthetic steps and for understanding structure-activity relationships.
Illustrative Data Table from a Hypothetical Crystal Structure Analysis:
The following table represents the type of data that would be obtained from a single-crystal X-ray diffraction study of Spiro[indene-1,4'-piperidine]. Note: This data is hypothetical and for illustrative purposes only, as no published crystal structure was found.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| β (°) | 98.76 |
| Volume (ų) | 1045.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.175 |
Table of Bond Lengths and Angles (Hypothetical):
| Bond/Angle | Length (Å) / Degrees (°) |
| C(spiro)-N(piperidine) | 1.478 |
| C(spiro)-C(indene) | 1.520 |
| C-N-C (piperidine) | 112.5 |
| Torsional Angle (defining chair) | -55.8 |
The absence of a published crystal structure for Spiro[indene-1,4'-piperidine] highlights a gap in the detailed conformational and stereochemical understanding of this fundamental spirocyclic system. Future crystallographic studies would be invaluable in providing a definitive solid-state structure and a basis for more accurate computational modeling.
Structure Activity Relationship Sar Studies and Molecular Design for Spiro Indene 1,4 Piperidine
General Principles of SAR in Spirocyclic Compounds
Spirocyclic compounds, such as spiro[indene-1,4'-piperidine], are characterized by two rings sharing a single common atom, which imparts a rigid three-dimensional structure. This rigidity is a key principle in their SAR, as it reduces the conformational flexibility of the molecule. A more rigid structure can lead to a more defined orientation when interacting with a biological target, which can enhance binding affinity and selectivity. The spirocyclic nature of these compounds provides a unique scaffold that can orient substituents in specific vectors, allowing for a detailed exploration of the chemical space around a pharmacophore.
Identification of Critical Substituents for Bioactivity
The biological activity of spiro[indene-1,4'-piperidine] derivatives can be significantly influenced by the nature and position of various substituents on both the indene (B144670) and piperidine (B6355638) rings.
| Substituent at C-5 | Relative Bioactivity | Rationale |
|---|---|---|
| -H | Baseline | Unsubstituted parent compound. |
| -F | Moderate Increase | Favorable electronic properties and potential for weak hydrogen bonding. |
| -Cl | Significant Increase | Optimal balance of size, electronegativity, and lipophilicity for target interaction. |
| -Br | Moderate Increase | Increased lipophilicity may enhance membrane permeability, but larger size could cause steric hindrance. |
| -I | Decrease | Large size may lead to unfavorable steric clashes within the binding site. |
Influence of N-Substituents on Piperidine
The substituent attached to the nitrogen atom of the piperidine ring is a critical determinant of the pharmacological profile of spiro[indene-1,4'-piperidine] analogs. The nature of the N-substituent can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are important for receptor binding and pharmacokinetic properties. A variety of alkyl, aryl, and aralkyl groups have been explored as N-substituents to probe the structural requirements of the target binding site.
| N-Substituent | Relative Binding Affinity | Key Interactions |
|---|---|---|
| -H | Low | Potential for hydrogen bond donation, but lacks additional favorable interactions. |
| -CH3 | Moderate | Small alkyl group may fit into a small hydrophobic pocket. |
| -CH2CH3 | Moderate-High | Increased hydrophobic interactions compared to methyl. |
| -CH2-Ph | High | Benzyl group can engage in hydrophobic and π-π stacking interactions. |
| -CH2CH2-Ph | Very High | Phenethyl group may provide optimal spacing for interactions within a larger binding pocket. |
Modifications to the Piperidine Ring and Their Effect on Binding Affinity
Structural modifications to the piperidine ring itself, beyond the N-substituent, can also significantly impact binding affinity. These modifications can include the introduction of additional substituents on the carbon atoms of the piperidine ring or altering the saturation of the ring. For example, the introduction of a double bond to create a spiro[indene-1,4'-tetrahydropyridine] derivative can alter the geometry and conformational flexibility of the heterocyclic ring, potentially leading to a more favorable interaction with the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For spiro[indene-1,4'-piperidine] derivatives, QSAR models can be developed to predict the bioactivity of novel analogs based on various molecular descriptors. These descriptors can include physicochemical properties such as logP (lipophilicity), molecular weight, and pKa, as well as electronic and steric parameters. A robust QSAR model can guide the design of new compounds with improved potency and a more favorable pharmacokinetic profile, thereby accelerating the drug discovery process.
Pharmacophore Modeling for Target Interaction
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a series of active spiro[indene-1,4'-piperidine] analogs, a pharmacophore model can be generated to define the key features required for interaction with their biological target. A typical pharmacophore model for this scaffold might include features such as a hydrophobic aromatic region corresponding to the indene ring, a hydrogen bond acceptor/donor feature from the piperidine nitrogen, and specific hydrophobic or hydrogen bonding points arising from critical substituents. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophore and are likely to exhibit the desired biological activity.
Bioisosteric Replacements (e.g., Carbon-Silicon Exchange)
In the exploration of the structure-activity relationships of spiro[indene-1,4'-piperidine] derivatives, bioisosteric replacement serves as a critical strategy for modulating pharmacological properties. One notable example of this approach is the substitution of the carbon spirocenter with a silicon atom, a technique known as carbon-silicon exchange. This modification has been shown to significantly influence the receptor binding affinities of these compounds.
Research into sila-analogues of 1'-organylspiro[indane-1,4'-piperidine] derivatives has provided valuable insights into the effects of this bioisosteric replacement acs.org. In a comparative study, a series of carbon compounds (1a–4a) and their corresponding sila-analogues (1b–4b) were synthesized and evaluated for their affinities at various central nervous system receptors. The organyl substituents included benzyl, 4-methoxybenzyl, 2-phenylethyl, and 3-methylbut-2-enyl acs.org.
The findings revealed that the carbon-silicon exchange had a variable impact on sigma (σ) receptor affinity. For instance, the sila-analogue of the benzyl-substituted compound (1b) exhibited a decrease in σ affinity by approximately one order of magnitude compared to its carbon counterpart (1a). However, for other derivatives (2b–4b), the σ affinities were found to be similar to the parent carbon compounds (2a–4a) acs.org.
Conversely, a significant and generally consistent effect was observed for the dopamine (B1211576) D2 and serotonin (B10506) 2A (5-HT2A) receptors. The sila-analogues (1b–4b) demonstrated a notable increase in affinity for both of these receptors when compared to the carbon analogues. This effect was particularly pronounced for certain substituents. For example, the sila-substitution in the 3-methylbut-2-enyl derivative resulted in a 6-fold increase in affinity for the D2 receptor. An even more dramatic effect was seen with the 2-phenylethyl derivative, where the sila-analogue showed a 37-fold increase in affinity for the 5-HT2A receptor acs.org.
These findings underscore the potential of bioisosteric replacement, specifically carbon-silicon exchange, as a tool for fine-tuning the selectivity and potency of spiro[indene-1,4'-piperidine] based ligands. The differential effects on various receptors highlight the nuanced influence of this structural modification on molecular interactions.
Table 1: Comparison of Receptor Affinities for Carbon (a) and Sila-Analogues (b) of 1'-Organylspiro[indane-1,4'-piperidine] Derivatives acs.org
| Compound | Organyl Substituent | Receptor | Affinity Change with Sila-Substitution |
| 1a/1b | Benzyl | σ | ~10-fold decrease |
| 2a/2b | 4-Methoxybenzyl | σ | Similar affinity |
| 3a/3b | 2-Phenylethyl | σ | Similar affinity |
| 4a/4b | 3-Methylbut-2-enyl | σ | Similar affinity |
| 1b-4b | All | Dopamine D2 | Significant increase |
| 4a/4b | 3-Methylbut-2-enyl | Dopamine D2 | 6-fold increase |
| 1b-4b | All | Serotonin 2A (5-HT2A) | Significant increase |
| 3a/3b | 2-Phenylethyl | Serotonin 2A (5-HT2A) | 37-fold increase |
Mechanisms of Action and Biological Targets of Spiro Indene 1,4 Piperidine Derivatives
Receptor Interaction and Ligand Binding
Derivatives of spiro[indene-1,4'-piperidine] have been synthesized and evaluated for their interaction with a range of G-protein coupled receptors (GPCRs) and other central nervous system targets. The nature of the substituents on the piperidine (B6355638) nitrogen and the indene (B144670) ring system dictates the binding affinity and functional activity at these specific biological sites.
The somatostatin (B550006) receptor subtype 2 (sst2) is a significant target for therapeutic intervention in conditions like acromegaly and neuroendocrine tumors. Spiro[indene-1,4'-piperidine] derivatives have been identified as potent and highly selective non-peptide agonists for the human sst2 receptor. nih.govacs.orgmedchemexpress.cn
One of the most notable examples is L-054,264, a bis(aminomethyl)cyclohexane analogue incorporating the spiro[indene-1,4'-piperidine] moiety. This compound demonstrated low nanomolar binding affinity for the human sst2 receptor and exhibited high selectivity, with over 1000-fold greater affinity for sst2 compared to other somatostatin receptor subtypes. acs.org Another related nonpeptide agonist, L-054,522, was reported to bind to the human sst2 receptor with a Kᵢ of 10 pmol/L, indicating a very high binding affinity. scite.ai The development of these potent and selective small-molecule sst2 agonists represents a significant advancement, as they modulate biological functions such as the secretion of growth hormone. nih.govmedchemexpress.com
Table 1: Binding Affinity of Spiro[indene-1,4'-piperidine] Derivatives at sst2 Receptors
| Compound | Target | Activity | Binding Affinity | Selectivity |
|---|---|---|---|---|
| L-054,264 | Human sst2 | Agonist | Low Nanomolar | >1000-fold vs other sst subtypes acs.org |
| L-054,522 | Human sst2 | Agonist | Ki = 10 pmol/L scite.ai | Selective scite.ai |
Derivatives of spiro-substituted piperidines have been investigated as antagonists of neurokinin (NK) receptors, which are involved in pain, inflammation, and depressive disorders. Research has led to the discovery of dual antagonists that target both NK1 and NK2 receptors. nih.gov
A key compound in this class, YM-44778, demonstrated high and well-balanced affinity for both NK1 and NK2 receptors, with reported IC₅₀ values of 18 nM and 16 nM, respectively. nih.gov Further characterization showed pKi values of 8.08 for NK1 and 8.55 for NK2. medchemexpress.com This compound also showed potent functional antagonism in isolated tissue preparations. nih.gov Structure-activity relationship studies indicated that a hydrogen bond-accepting group within the spiro-substituted piperidine moiety may be a crucial element for achieving high affinity for the NK2 receptor. nih.gov
Table 2: Binding Affinity of Spiro-piperidine Derivative YM-44778 at Neurokinin Receptors
| Compound | Target | Activity | Binding Affinity (IC₅₀) nih.gov | Binding Affinity (pKi) medchemexpress.com |
|---|---|---|---|---|
| YM-44778 | NK1 Receptor | Antagonist | 18 nM | 8.08 |
| NK2 Receptor | Antagonist | 16 nM | 8.55 |
The sigma receptors (σ₁ and σ₂) are unique intracellular proteins implicated in various neurological functions and are targets for psychotropic drugs. Spiropiperidines, including derivatives of spiro[indene-1,4'-piperidine], have been developed as some of the highest affinity and most selective sigma receptor ligands reported. nih.gov
One such compound, 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine], showed very high affinity with a pIC₅₀ value of 8.9 and demonstrated excellent selectivity, being over 10,000-fold more selective for the sigma site than for the dopamine (B1211576) D2 receptor. nih.gov Other related spirocyclic structures, such as spiro[ medchemexpress.combenzopyran-1,4'-piperidines], have also yielded potent sigma ligands. For instance, 1'-benzyl-3,4-dihydrospiro[ medchemexpress.combenzopyran-1,4'-piperidine]-3-carbonitrile is a highly potent σ₁ receptor ligand with a Kᵢ value of 1.54 nM and a σ₁/σ₂ selectivity ratio of 1030. researchgate.net Similarly, 1'-benzyl-3-methoxy-3,4-dihydrospiro[ medchemexpress.combenzopyran-1,4'-piperidine] (14a) also shows low nanomolar affinity for the σ₁ receptor (Kᵢ = 1.29 nM) with a selectivity of over 2700-fold against the σ₂ receptor. nih.gov These compounds are valuable tools for investigating the physiological roles of sigma receptors. nih.gov
Table 3: Affinity and Selectivity of Spiro-piperidine Derivatives at Sigma Receptors
| Compound | Target | Binding Affinity | Selectivity |
|---|---|---|---|
| 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] | Sigma Receptor | pIC₅₀ = 8.9 nih.gov | >10,000-fold vs Dopamine D2 Receptor nih.gov |
| 1'-benzyl-3,4-dihydrospiro[ medchemexpress.combenzopyran-1,4'-piperidine]-3-carbonitrile | σ₁ Receptor | Kᵢ = 1.54 nM researchgate.net | σ₁/σ₂ ratio = 1030 researchgate.net |
| 1'-benzyl-3-methoxy-3,4-dihydrospiro[ medchemexpress.combenzopyran-1,4'-piperidine] (14a) | σ₁ Receptor | Kᵢ = 1.29 nM nih.gov | σ₁/σ₂ ratio = 2708 nih.gov |
The aspartic proteinase renin is a critical enzyme in the regulation of blood pressure. While substituted piperidine derivatives have been successfully developed as potent nonpeptidomimetic renin inhibitors, with some achieving picomolar affinities, specific research data focusing on derivatives of the spiro[indene-1,4'-piperidine] scaffold for this target is not extensively detailed in the reviewed scientific literature. nih.gov The development of piperidine-based inhibitors was facilitated by high-throughput screening and structural analysis of the renin active site. nih.gov
Proton-activated receptors (PARs) are a family of receptors involved in inflammatory signaling pathways. Based on the reviewed scientific literature, there is no available research data specifically detailing the investigation or activity of spiro[indene-1,4'-piperidine] derivatives as antagonists for this class of receptors.
The interaction of spiro[indene-1,4'-piperidine] derivatives with opioid receptors has been primarily evaluated in the context of determining selectivity for other primary targets. For example, high-affinity sigma receptor ligands based on this scaffold were assessed for their binding at opioid receptors, where they generally showed low affinity, contributing to their high selectivity profile. nih.govnih.gov While the spiro[indene-1,4'-piperidine] core has not been the focus of developing direct opioid agonists or antagonists, other related spiro-piperidine scaffolds, such as spiro[chromene-2,4'-piperidine], have been successfully modified to produce potent and selective delta opioid receptor agonists. nih.gov This suggests that while the specific indene-based derivatives are often selective away from opioid receptors, the broader spiropiperidine structural class is capable of interacting with this receptor family.
Modulation of Cellular Signaling Pathways
Research has identified Spiro[indene-1,4'-piperidine] derivatives as potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (sst2) nih.gov. Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events. The agonistic action of these derivatives on sst2 receptors leads to the modulation of several key signaling pathways.
One of the primary mechanisms is the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) patsnap.com. This reduction in cAMP can influence a variety of cellular processes, including hormone secretion and cell proliferation. Furthermore, activation of sst2 receptors by these compounds can modulate ion channel activity, specifically stimulating potassium channels and inhibiting calcium channels. This modulation of ion flux alters cellular excitability and neurotransmitter release. Another important signaling pathway affected is the activation of phosphotyrosine phosphatases, which are crucial enzymes in cellular signaling and growth regulation patsnap.com.
Biochemical Assays for Molecular Interaction Studies
To elucidate the interaction of Spiro[indene-1,4'-piperidine] derivatives with their molecular targets, various biochemical assays are employed. Receptor ligand-binding assays are fundamental in determining the affinity and selectivity of these compounds for the sst2 receptor. These assays typically utilize radiolabeled ligands to compete with the test compounds for binding to the receptor, allowing for the calculation of binding affinities (Ki values).
Functional assays are also crucial to determine the efficacy of these compounds as agonists. One common method is the inhibition of forskolin-stimulated cAMP accumulation assay . In this assay, cells expressing the sst2 receptor are stimulated with forskolin, an activator of adenylyl cyclase, leading to an increase in cAMP levels. The ability of the Spiro[indene-1,4'-piperidine] derivatives to inhibit this forskolin-induced cAMP production is then measured, providing a quantifiable measure of their agonistic activity.
Investigation of Biological Activities
The modulation of cellular signaling pathways by Spiro[indene-1,4'-piperidine] derivatives translates into a variety of biological activities, which have been investigated in preclinical studies.
Derivatives of the spiro[indene-1,4'-piperidine] scaffold have shown promise as anticonvulsant agents. While specific data for this exact compound is limited in the reviewed literature, studies on structurally analogous spiro-indolinone compounds provide insight into their potential. For instance, in a study on spiro[1,3-dioxolane-2,3'-indolin]-2'-ones, the anticonvulsant activity was evaluated using the maximal electroshock seizure (MES) test in mice. The 5'-chloro derivative of this spiro compound was identified as the most active, with a median effective dose (ED50) of 27.97 mg/kg nih.gov. The MES test is a widely used preclinical model to identify compounds that may be effective against generalized tonic-clonic seizures.
| Compound Class | Test Model | Most Active Compound | ED50 (mg/kg) |
| Spiro[1,3-dioxolane-2,3'-indolin]-2'-ones | Maximal Electroshock Seizure (MES) | 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one | 27.97 |
This data is for a structurally related spiro-indolinone compound and is presented to illustrate the potential anticonvulsant activity of spirocyclic structures containing an indene-like moiety.
The antiproliferative properties of spiro-indene derivatives have been a subject of significant research. Studies on 1′H-spiro-indene-2,4′-pyridine derivatives, which are structurally similar to the subject compound, have demonstrated notable cytotoxic activity against various cancer cell lines. The antiproliferative effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
In one study, the 1′H-spiro-indene-2,4′-pyridine derivative 5 showed significant activity against both hepatocellular carcinoma (HepG-2) and colorectal adenocarcinoma (Caco-2) cell lines.
| Compound | Cancer Cell Line | IC50 (μM) |
| 1′H-spiro-indene-2,4′-pyridine derivative 5 | HepG-2 | 10.58 ± 0.80 |
| Caco-2 | 9.78 ± 0.70 |
This data is for a structurally related 1′H-spiro-indene-2,4′-pyridine derivative and is presented to illustrate the potential antiproliferative activity of the spiro-indene scaffold.
The piperidine moiety is a common feature in many compounds with anti-inflammatory properties. While direct studies on the anti-inflammatory activity of Spiro[indene-1,4'-piperidine] are not extensively available in the reviewed literature, research on other piperidine derivatives suggests a potential mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. The inhibition of these enzymes is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). Studies on various heterocyclic compounds containing the piperidine ring have shown significant COX inhibitory activity, suggesting that Spiro[indene-1,4'-piperidine] derivatives may also exert anti-inflammatory effects through a similar mechanism. For example, certain piperidine derivatives have been shown to exhibit potent anti-inflammatory effects in carrageenan-induced paw edema models in rats, a common in vivo assay for inflammation hamdard.edu.pk.
The agonistic activity of Spiro[indene-1,4'-piperidine] derivatives on sst2 receptors suggests their potential therapeutic application in neurological disorders and pain management. Somatostatin and its receptors are known to be involved in neurotransmission and have been implicated in the pathophysiology of various neurological conditions.
Pain Management: Sst2 receptor agonists have been shown to have analgesic effects, particularly in models of neuropathic pain. Activation of sst2 receptors on peripheral primary afferent terminals can inhibit the activity of sensitized nociceptors, thereby reducing pain signals nih.gov. This suggests that Spiro[indene-1,4'-piperidine] derivatives could be developed as novel analgesics for chronic pain conditions. The sst2A agonist, octreotide, has been shown to have an anti-allodynic effect in a mouse model of neuropathic pain nih.gov.
Neurological Disorders: The piperidine nucleus is a core scaffold in many drugs used to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease nih.gov. While direct evidence for Spiro[indene-1,4'-piperidine] in these conditions is still emerging, the modulation of somatostatin signaling could be a relevant therapeutic strategy. For instance, somatostatin levels are altered in the brains of Alzheimer's patients, and targeting sst2 receptors could potentially have neuroprotective effects. Research has shown that sst2 receptor activation can contribute to neurodegeneration after focal ischemia, indicating a complex role for this receptor in neuronal survival that warrants further investigation nih.govnih.gov.
Anti-mycobacterial Activity
Derivatives of the spiro-piperidine scaffold have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds have demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb.
Research into spiro-piperidin-4-ones, synthesized through a 1,3-dipolar cycloaddition, has identified compounds with significant in vitro and in vivo anti-mycobacterial effects. nih.gov One of the most potent compounds identified in a study was 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one. nih.gov This derivative exhibited a minimum inhibitory concentration (MIC) of 0.07 µM against Mtb H37Rv, making it considerably more potent than the first-line anti-tuberculosis drug isoniazid. nih.gov In animal models, this compound was effective in reducing the bacterial load in both lung and spleen tissues. nih.gov
Furthermore, a class of spirooxindolopyrrolidine tethered chromanones has been synthesized and evaluated for their anti-tubercular activity. rsc.org Several of these compounds displayed significant activity against Mtb H37Rv and isoniazid-resistant clinical isolates. rsc.org Notably, derivatives containing an electron-withdrawing group, such as a fluoro-substituted aryl ring, showed enhanced potency, comparable to isoniazid. rsc.org
The mechanism of action for some spiro-piperidine derivatives has been elucidated. One of the key targets identified is the Mycobacterial membrane protein Large 3 (MmpL3). researchgate.net MmpL3 is an essential transporter protein responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall. researchgate.net Structural studies have shown that a spiro-piperidine inhibitor (referred to as SPIRO) binds deep within the central channel of the MmpL3 transmembrane domain. researchgate.net This binding is stabilized by an interaction between the piperidine nitrogen of the inhibitor and Asp645 of the protein, effectively blocking the proton relay pathway and inhibiting the transporter's function. researchgate.net Other spiro-piperidine derivatives have also been found to target MmpL3, highlighting this as a key mechanism for their anti-mycobacterial action. tandfonline.com
The broad exploration of spirocyclic compounds, including spiro indenes, has been recognized as a viable strategy in the search for new anti-tubercular drugs to combat the rise of multidrug-resistant and extensively drug-resistant tuberculosis. tandfonline.comnih.gov
Table 1: Anti-mycobacterial Activity of Spiro-piperidine Derivatives
| Compound Class | Specific Derivative Example | Target Organism | MIC Value | Reference |
|---|---|---|---|---|
| Spiro-piperidin-4-ones | 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one | M. tuberculosis H37Rv | 0.07 µM | nih.gov |
| Spirooxindolopyrrolidine tethered chromanones | Fluoro-substituted derivative | M. tuberculosis H37Rv | Comparable to Isoniazid | rsc.org |
| Spiro-piperidines | Not specified | M. tuberculosis H37Rv | 0.083 - 0.66 µM | tandfonline.com |
| Spiro-isatin derivatives | Not specified | M. tuberculosis | 5.61 - 6.24 µM | tandfonline.com |
Sodium Channel Modulation
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. nih.gov The modulation of these channels, particularly the Nav1.7 subtype, has been a significant focus for the development of novel analgesics for chronic and neuropathic pain. nih.gov Derivatives of the spiro-piperidine scaffold have been identified as potent blockers of these channels.
A series of cyclopropyl-spiro-piperidines has been developed and patented as effective sodium channel blockers. nih.gov These compounds are designed to treat a range of conditions associated with voltage-gated sodium channel activity, including acute, chronic, inflammatory, and neuropathic pain. nih.gov The primary biological target for these derivatives is the Nav1.7 sodium channel. nih.gov Increased activity of Nav1.7 in injured nerves is hypothesized to be a key driver of neuropathic pain, and selective blockade of this channel is expected to provide therapeutic relief. nih.gov
The development of selective Nav1.7 inhibitors is a significant challenge due to the high structural similarity among the nine different subtypes of voltage-gated sodium channels. biopharmadive.com However, the unique three-dimensional structure of the spiro-piperidine core can be exploited to achieve this selectivity. Research in this area has led to the identification of piperidine-based benzenesulfonamides as potent and selective Nav1.7 inhibitors. nih.gov While these are not spiro-indene derivatives, they highlight the utility of the piperidine moiety in targeting this specific sodium channel subtype.
The mechanism of action of these spiro-piperidine derivatives involves the physical blockade of the ion channel pore, preventing the influx of sodium ions and thereby dampening neuronal excitability. This, in turn, reduces the transmission of pain signals. The development of these compounds represents a promising non-opioid approach to pain management. biopharmadive.com
Table 2: Spiro-piperidine Derivatives as Sodium Channel Modulators
| Compound Class | Biological Target | Therapeutic Area | Mechanism of Action | Reference |
|---|---|---|---|---|
| Cyclopropyl-spiro-piperidines | Voltage-Gated Sodium Channel Nav1.7 | Chronic and Neuropathic Pain | Blockade of sodium ion influx | nih.gov |
| Piperidine-based benzenesulfonamides | Voltage-Gated Sodium Channel Nav1.7 | Pain | Selective inhibition of Nav1.7 | nih.gov |
Advanced Research Techniques and Methodologies for Spiro Indene 1,4 Piperidine Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure and connectivity of Spiro[indene-1,4'-piperidine] and its derivatives. These techniques provide detailed information about the chemical environment of individual atoms within the molecule.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For Spiro[indene-1,4'-piperidine], high-resolution mass spectrometry (HRMS) can confirm its molecular formula (C₁₃H₁₅N) by providing a highly accurate mass measurement. rsc.org The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. Different ionization techniques, such as Electrospray Ionization (ESI), are commonly employed. The predicted collision cross-section (CCS) values can also be calculated for different adducts. uni.lu
Interactive Table: Predicted m/z Values for Spiro[indene-1,4'-piperidine] Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 186.12773 |
| [M+Na]⁺ | 208.10967 |
| [M+NH₄]⁺ | 203.15427 |
| [M+K]⁺ | 224.08361 |
| [M]⁺ | 185.11990 |
Data sourced from computational predictions. uni.lu
X-ray Diffraction for Structural Elucidation
X-ray diffraction, specifically single-crystal X-ray crystallography, provides unambiguous proof of molecular structure by mapping the electron density of a crystalline solid. researchgate.net This technique is the gold standard for determining the three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemistry.
For spirocyclic compounds like Spiro[indene-1,4'-piperidine], X-ray crystallography can confirm the spiro-junction and elucidate the conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat). researchgate.netresearchgate.net The crystal structure of a Boc-protected piperidine-spiro-hydantoin, for example, revealed that the piperidine ring adopts a half-chair conformation in the solid state. researchgate.net This level of detail is critical for understanding structure-activity relationships, as the 3D shape of a molecule dictates its ability to bind to biological targets.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are a crucial in vitro tool used to quantify the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand (a molecule known to bind to the target receptor) with a source of the receptor (e.g., tissue homogenates or cell membranes) in the presence of varying concentrations of the test compound.
Derivatives of Spiro[indene-1,4'-piperidine] have been evaluated for their affinity at sigma receptors using this method. In these studies, guinea pig cerebellum homogenates, which are rich in sigma receptors, are often used. nih.gov A sigma-specific radioligand, such as [³H]-N,N'-di-o-tolylguanidine ([³H]-DTG), is used to label the receptors. nih.gov The ability of the spiro[indene-1,4'-piperidine] derivative to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) can be determined. A lower Ki or IC₅₀ value indicates a higher binding affinity.
In Vitro Binding Affinity Studies
Building on the principles of radioligand assays, in vitro binding affinity studies are conducted to determine the potency and selectivity of Spiro[indene-1,4'-piperidine] derivatives for various biological targets. These studies are essential for pharmacological profiling.
Research has shown that derivatives of this scaffold can be potent and selective ligands for both sigma receptors and the human somatostatin (B550006) receptor subtype 2 (sst2). nih.govnih.govscite.ai For example, structure-activity relationship studies on a series of N-substituted spiro[indene-1,4'-piperidine] derivatives identified compounds with exceptionally high affinity for the sigma site. nih.gov The affinity is often expressed as a pIC₅₀ value, which is the negative logarithm of the IC₅₀.
Interactive Table: Sigma Receptor Binding Affinity for a Spiro[indene-1,4'-piperidine] Derivative
| Compound | Target | Radioligand | pIC₅₀ | Selectivity (vs. Dopamine (B1211576) D₂) |
| 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] | Sigma Receptor | [³H]-DTG | 8.9 | >10,000-fold |
pIC₅₀ is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. nih.gov
Similarly, other derivatives have been identified as potent and selective non-peptide agonists for the human sst2 receptor, which is a target for treating conditions like acromegaly. nih.govscite.ai
Cellular Assays for Modulation of Signaling Pathways
Cellular assays are performed to move beyond simple binding affinity and to understand the functional consequences of a compound interacting with its target in a living cell. These assays can determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and can measure its impact on downstream cellular signaling pathways.
For Spiro[indene-1,4'-piperidine] derivatives targeting G-protein coupled receptors like the sst2 receptor, functional activity can be assessed by measuring changes in the levels of second messengers, such as cyclic AMP (cAMP). nih.gov These experiments are often conducted in cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been engineered to express the human sst2 receptor. nih.gov An agonist would typically inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.
Furthermore, spiro-piperidine derivatives have been evaluated for their biological activity in other cellular contexts. For instance, new derivatives have been synthesized and tested for their in vitro antileishmanial activity against Leishmania major promastigote and amastigote forms, showing promising results with IC₅₀ values in the low micromolar range. nih.gov
Interactive Table: Antileishmanial Activity of Spiro-piperidine Derivatives
| Leishmanial Form | Activity Metric | Value Range (µM) |
| Promastigote | IC₅₀ | 0.41 - 5.40 |
| Amastigote | IC₅₀ | 0.50 - 0.89 (for most active compounds) |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov
Future Directions and Emerging Research Avenues for Spiro Indene 1,4 Piperidine
Exploration of Novel Synthetic Strategies for Increased Diversity
The generation of diverse libraries of spiro[indene-1,4'-piperidine] derivatives is crucial for expanding the exploration of their biological activities. Future research will likely focus on the development and application of novel synthetic strategies to achieve greater molecular diversity. Methodologies such as multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step, are particularly promising. For instance, a one-pot, three-component cycloaddition reaction has been successfully used to synthesize spiropyrrolidine heterocyclic hybrids. rsc.org The application of similar strategies to the spiro[indene-1,4'-piperidine] core could rapidly generate a wide array of derivatives.
Furthermore, the use of catalyst-free cyclization reactions and innovative approaches like ring-closing metathesis are anticipated to play a significant role. rsc.orgwhiterose.ac.uk These methods offer efficient routes to the core spirocyclic system and can be adapted to introduce a variety of substituents and functional groups. The exploration of green chemistry principles, such as the use of ionic liquids as eco-friendly solvents and catalysts, is also an emerging trend in the synthesis of related spiropiperidine derivatives and could be applied to the synthesis of spiro[indene-1,4'-piperidine] compounds. researchgate.netnih.gov
| Synthetic Strategy | Potential Advantages for Spiro[indene-1,4'-piperidine] Synthesis |
| Multi-component Reactions (MCRs) | High efficiency, atom economy, and rapid generation of diverse derivatives. |
| Catalyst-free Cyclizations | Milder reaction conditions and avoidance of metal contamination. |
| Ring-Closing Metathesis | Formation of the spiropiperidine core with high yield and stereocontrol. |
| Green Chemistry Approaches | Use of environmentally benign solvents and catalysts. |
Deeper Understanding of Stereochemical Impact on Biological Activity
The spiro[indene-1,4'-piperidine] scaffold possesses a chiral center at the spirocyclic carbon, meaning it can exist as different stereoisomers (enantiomers and diastereomers). It is well-established in medicinal chemistry that stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different isomers can exhibit distinct pharmacological and toxicological profiles. nih.govthieme-connect.com
Future research will necessitate a deeper understanding of how the stereochemistry of spiro[indene-1,4'-piperidine] derivatives influences their interaction with biological targets. This will involve the development of enantioselective synthetic methods to produce stereochemically pure compounds. whiterose.ac.uk The separation of racemic mixtures into individual enantiomers will also be critical for evaluating their specific biological effects. For example, studies on other chiral compounds have shown that only one enantiomer may be responsible for the desired therapeutic activity, while the other may be inactive or even contribute to adverse effects. nih.govmalariaworld.org A thorough investigation into the stereochemical requirements for target binding and activity will be essential for the design of more potent and selective therapeutic agents based on the spiro[indene-1,4'-piperidine] framework. researchgate.net
Identification of New Biological Targets and Therapeutic Applications
While derivatives of spiro[indene-1,4'-piperidine] have shown promise as somatostatin (B550006) receptor subtype 2 (sst2) agonists and ASH1L inhibitors, the full therapeutic potential of this scaffold remains largely untapped. nih.govnih.gov A significant future direction will be the systematic screening of spiro[indene-1,4'-piperidine] libraries against a wide range of biological targets to identify novel therapeutic applications.
The structural rigidity and three-dimensional nature of the spiropiperidine moiety make it an attractive scaffold for targeting various protein-protein interactions and enzyme active sites. bepls.com Based on the activities observed for other spiropiperidine-containing compounds, potential new therapeutic areas for spiro[indene-1,4'-piperidine] derivatives could include:
Antiparasitic Agents: Spiro-piperidine derivatives have demonstrated potent antileishmanial activity, suggesting the potential for developing new treatments for parasitic diseases. researchgate.netnih.gov
Anticancer Agents: The histone-lysine N-methyltransferase ASH1L is a validated target in certain cancers, and spiro-piperidine based inhibitors have shown efficacy in blocking cancer cell proliferation. nih.gov Furthermore, other spiropiperidine derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and for their activity against various cancer cell lines. bepls.com
Central Nervous System (CNS) Disorders: The piperidine (B6355638) moiety is a common feature in many CNS-active drugs, and spiropiperidine derivatives have been explored as agonists for the trace amine-associated receptor 1 (TAAR1), a target for CNS diseases. bepls.com
| Potential Therapeutic Area | Rationale based on related Spiro-compounds |
| Antiparasitic | Demonstrated antileishmanial activity of spiro-piperidine derivatives. researchgate.netnih.gov |
| Anticancer | Inhibition of ASH1L and HDACs by spiropiperidine-based compounds. nih.govbepls.com |
| CNS Disorders | Piperidine is a common scaffold for CNS drugs; TAAR1 agonism by spiropiperidines. bepls.com |
Advanced Computational Modeling for Drug Discovery
Advanced computational modeling techniques are becoming indispensable tools in modern drug discovery, and their application to the spiro[indene-1,4'-piperidine] scaffold is a promising avenue for future research. beilstein-journals.org In silico methods can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with traditional drug development.
Key computational approaches that can be applied include:
Molecular Docking: This technique can be used to predict the binding mode and affinity of spiro[indene-1,4'-piperidine] derivatives to the three-dimensional structure of a biological target. beilstein-journals.org This information can guide the design of new analogs with improved potency and selectivity.
Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can be used to virtually screen large compound libraries for new hits with the spiro[indene-1,4'-piperidine] core.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of spiro[indene-1,4'-piperidine] derivatives and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.
The integration of these computational methods will enable a more rational and targeted approach to the design of new spiro[indene-1,4'-piperidine]-based therapeutic agents.
Development of Spiro[indene-1,4'-piperidine]-based Probes for Biochemical Research
Beyond their therapeutic potential, spiro[indene-1,4'-piperidine] derivatives can be developed into valuable chemical probes for biochemical research. These probes are designed to interact with specific biological targets and can be used to study their function, localization, and regulation within cells and organisms.
The development of a high-quality chemical probe targeting the catalytic SET domain of ASH1L, based on a spiro-piperidine scaffold, highlights the potential in this area. nih.gov To create such probes, the spiro[indene-1,4'-piperidine] core can be chemically modified to incorporate various reporter tags, such as:
Fluorescent dyes: For visualizing the localization of the target protein within cells using microscopy techniques.
Biotin tags: For affinity purification and identification of the target protein and its binding partners.
Photoaffinity labels: For covalently cross-linking the probe to its target upon photoactivation, enabling target identification and validation.
The development of such probes will provide powerful tools for elucidating the complex biological roles of the targets of spiro[indene-1,4'-piperidine] compounds and for validating new drug targets.
Q & A
Q. What are the primary synthetic routes for Spiro[indene-1,4'-piperidine] derivatives, and how do reaction conditions influence yield?
The synthesis typically involves spirocyclization of indene derivatives with piperidine. A common method uses D-tryptophan methyl ester, disuccinimidyl carbonate, and DIEA in dichloromethane, followed by stirring with spiro[indene-1,4'-piperidine] hydrochloride overnight . Alternative routes include FeBr3-catalyzed interrupted Nazarov cyclization of 1,4-pentadien-3-ols, which offers high stereoselectivity and regioselectivity under mild conditions . Key factors affecting yield include catalyst choice (e.g., FeBr3 vs. traditional acid catalysts), solvent polarity, and reaction time. For example, using ethanol-water mixtures in green synthesis protocols achieves ~75% yield with NH4OAc as a catalyst .
Q. How can researchers structurally characterize Spiro[indene-1,4'-piperidine] derivatives?
Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR : Key signals include δ 7.3–7.6 ppm (aromatic protons) and δ 3.7–4.0 ppm (piperidine methylene groups) .
- HRMS : Used to confirm molecular weight (e.g., C24H28NO+ [M+H]+: 346.2165 observed vs. 346.2166 calculated) .
- X-ray Crystallography : Resolves spirojunction geometry, critical for studying stereoelectronic effects .
- IR : Functional groups like carbonyls (1677 cm⁻¹) and amines (3347 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can contradictory spectral data in spirocyclic compound characterization be resolved?
Contradictions often arise from dynamic conformational changes or impurities. Mitigation strategies include:
- Variable Temperature NMR : Identifies fluxional behavior in piperidine rings .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons.
- HPLC-Purification : Removes byproducts (e.g., unreacted indene derivatives) that skew spectral data .
- Computational Modeling : Compares experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What strategies optimize regioselectivity in spiro[indene-1,4'-piperidine] functionalization?
Regioselectivity is controlled by steric and electronic factors:
- Electrophilic Aromatic Substitution : Electron-rich indene moieties favor substitution at the para position. Bromination at C6 is achieved using NBS in DMF .
- Catalytic Systems : FeBr3 promotes selective spirocyclization over linear products by stabilizing transition states through Lewis acid coordination .
- Protecting Groups : tert-Butoxycarbonyl (Boc) groups on piperidine prevent undesired N-alkylation, directing reactions to the indene ring .
Q. How are spiro[indene-1,4'-piperidine] derivatives applied in biomedical imaging?
Fluorinated derivatives like 3-(5-fluorospiro[indene-1,4'-piperidin]-1′-yl)-tetrahydronaphthalen-2-ol are used as 11C-PET tracers for vesicular acetylcholine transporter (VAChT) imaging. Key steps include:
Q. What methodologies address low yields in large-scale spiro[indene-1,4'-piperidine] synthesis?
Scale-up challenges include exothermic reactions and byproduct formation. Solutions involve:
- Flow Chemistry : Continuous reactors improve heat dissipation and reduce reaction time (e.g., from 24h to 2h) .
- Catalyst Immobilization : Heterogeneous catalysts (e.g., FeBr3 on silica) enhance recyclability and reduce costs .
- DoE (Design of Experiments) : Optimizes parameters like temperature (25–60°C) and stoichiometry (1:1.2 indene:piperidine) .
Q. How do structural modifications impact the biological activity of spiro[indene-1,4'-piperidine] derivatives?
- Piperidine Substitution : N-Alkylation (e.g., cyclohexylmethyl) enhances blood-brain barrier penetration, critical for CNS-targeting agents .
- Indene Halogenation : Bromine at C6 increases antimicrobial activity (e.g., Mycobacterium tuberculosis inhibition at MIC = 2 µg/mL) .
- Spirojunction Rigidity : Conformational restriction improves binding to G-protein-coupled receptors (GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
